3-Aminopentanoic acid

Description

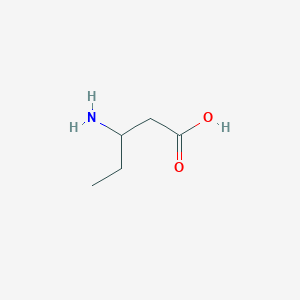

Structure

3D Structure

Properties

IUPAC Name |

3-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563412 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18664-78-3, 186364-78-3 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186364-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18664-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopentanoic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, holds potential interest in various scientific domains, including medicinal chemistry and drug development, due to the unique structural and metabolic properties of β-amino acids. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, natural occurrence, and the experimental methodologies crucial for its study. While specific historical and quantitative data for this compound remain limited in publicly accessible literature, this document synthesizes available information and presents analogous data from related short-chain β-amino acids to provide a foundational understanding for researchers. Detailed experimental protocols for synthesis, isolation, and analysis are provided, alongside visual workflows and pathway diagrams to facilitate comprehension and further investigation.

Discovery and Synthesis

The precise historical details of the first synthesis of this compound are not prominently documented in readily available scientific literature. However, the synthesis of β-amino acids, in general, has been a subject of interest in organic chemistry for over a century. Early methods for the synthesis of related β-amino acids often involved variations of classical organic reactions.

One of the foundational methods for synthesizing α-amino acids, the Strecker synthesis, can be conceptually adapted for β-amino acids, although other routes are more common. More direct and widely applied methods for the synthesis of β-amino acids include the Hofmann rearrangement of succinimide derivatives and the Michael addition of amines to α,β-unsaturated carbonyl compounds.

A plausible and common laboratory-scale synthesis of this compound would involve the Michael addition of ammonia to an appropriate α,β-unsaturated ester, followed by hydrolysis.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a short-chain β-amino acid like this compound via a Michael addition reaction.

An In-depth Technical Guide to the Biosynthesis of 3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a β-amino acid, holds significant interest in pharmaceutical and biotechnological applications due to its role as a building block for peptidomimetics and other bioactive molecules. Unlike proteinogenic α-amino acids, a dedicated natural biosynthetic pathway for this compound has not been elucidated. This technical guide provides a comprehensive overview of the current understanding and state-of-the-art methodologies for the production of this compound, with a focus on chemo-enzymatic and engineered biological systems. This document details proposed biosynthetic routes, quantitative data from related β-amino acid syntheses, detailed experimental protocols, and visualizations of the proposed enzymatic cascades.

Introduction: The Landscape of β-Amino Acid Synthesis

β-amino acids are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can confer resistance to proteolytic degradation and induce stable secondary structures. While a variety of natural products contain β-amino acid moieties, dedicated metabolic pathways for the de novo synthesis of simple, non-proteinogenic β-amino acids like this compound are not well-established.

Current research efforts are predominantly focused on two main avenues for β-amino acid production:

-

Chemical Synthesis: Traditional organic synthesis methods, such as the Arndt-Eistert homologation, conjugate addition to α,β-unsaturated esters, and catalytic hydrogenations, have been developed. More recent advances include palladium-catalyzed aminocarbonylation and nickel-catalyzed carboxylation of aziridines.

-

Chemo-enzymatic and Engineered Biosynthetic Pathways: These approaches leverage the high selectivity and milder reaction conditions of enzymes to produce enantiopure β-amino acids. Engineered enzymes, particularly transaminases, are at the forefront of this research.

This guide will focus on the latter, providing a detailed exploration of a proposed engineered biosynthetic pathway for this compound.

Proposed Engineered Biosynthetic Pathway for this compound

An efficient and stereoselective route to this compound can be envisioned through the biocatalytic amination of its corresponding β-keto acid, 3-oxopentanoic acid. This approach is gaining traction for the synthesis of various β-amino acids due to the increasing availability of engineered ω-transaminases with broadened substrate scopes.

The proposed two-step pathway is as follows:

-

Synthesis of 3-Oxopentanoic Acid: The precursor, 3-oxopentanoic acid (also known as β-ketopentanoate), can be synthesized through various chemical routes. For instance, a Claisen condensation of propionyl-CoA and acetyl-CoA could theoretically yield the precursor, although chemical synthesis from readily available starting materials is more common for laboratory-scale production.

-

Enzymatic Transamination: An engineered ω-transaminase can then be employed to catalyze the asymmetric amination of 3-oxopentanoic acid to yield optically pure this compound. This reaction requires an amine donor, such as isopropylamine, which is converted to acetone.

The following diagram illustrates the proposed chemo-enzymatic pathway for the synthesis of (S)-3-aminopentanoic acid.

An In-Depth Technical Guide to the Enantiomers of 3-Aminopentanoic Acid: Current Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a β-amino acid, possesses a chiral center at the third carbon, giving rise to two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. While β-amino acids are of growing interest in medicinal chemistry and drug development due to their unique structural and biological properties, a comprehensive understanding of the individual enantiomers of this compound remains notably limited in publicly available scientific literature. This technical guide synthesizes the currently available information on these enantiomers, including their physicochemical properties, general synthetic and resolution strategies, and potential biological activities based on analogous compounds. A significant knowledge gap exists regarding their specific pharmacological profiles and mechanisms of action, highlighting critical areas for future research.

Introduction

Chirality plays a pivotal role in drug design and development, as enantiomers of a chiral molecule can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This compound is a non-proteinogenic β-amino acid, a class of compounds known to form stable secondary structures in peptides and act as valuable chiral building blocks in organic synthesis. The structural similarity of this compound to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABAergic systems, a key area of interest for neurological and psychiatric drug development.

This guide aims to provide a detailed overview of the current state of knowledge regarding the (R) and (S) enantiomers of this compound, addressing their synthesis, separation, and properties, while also underscoring the significant gaps in the existing research.

Physicochemical Properties

Quantitative experimental data on the specific properties of the individual enantiomers of this compound are scarce. However, computational data from publicly available databases provide some insight into their general characteristics.

| Property | (R)-3-Aminopentanoic Acid | (S)-3-Aminopentanoic Acid |

| Molecular Formula | C₅H₁₁NO₂[1] | C₅H₁₁NO₂[2] |

| Molecular Weight | 117.15 g/mol [1] | 117.15 g/mol [2] |

| CAS Number | 131347-76-7[1] | 14389-77-6[2] |

| Computed XLogP3-AA | -2.5[1] | -2.5[2] |

| Computed Hydrogen Bond Donor Count | 2[1] | 2[2] |

| Computed Hydrogen Bond Acceptor Count | 3[1] | 3[2] |

| Computed Rotatable Bond Count | 3[1] | 3[2] |

| Computed Exact Mass | 117.078978594 Da[1] | 117.078978594 Da[2] |

| Computed Topological Polar Surface Area | 63.3 Ų[1] | 63.3 Ų[2] |

Note: The data presented in this table are computationally generated and may not reflect experimentally determined values.

Synthesis and Chiral Resolution

General Synthetic Approaches

The synthesis of racemic this compound can be approached through various established organic chemistry routes. The subsequent separation of the enantiomers or an asymmetric synthesis from the outset would be required to obtain the pure (R) and (S) forms.

Chiral Resolution

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical step for studying their individual properties. Common methods for chiral resolution of amino acids include:

-

Formation of Diastereomeric Salts: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts.[3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] The desired enantiomer can then be recovered by removing the chiral auxiliary.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs are commonly used for the separation of chiral compounds, including amino acids.

A generalized workflow for the chiral resolution of racemic this compound via diastereomeric salt formation is depicted below.

Caption: Generalized workflow for chiral resolution.

Biological Activity and Potential Signaling Pathways

There is a significant lack of direct experimental data on the distinct biological activities of the (R) and (S) enantiomers of this compound. However, studies on the structurally related compound, 4-aminopentanoic acid, provide a basis for hypothesizing potential biological targets.

Research on the enantiomers of 4-aminopentanoic acid has shown that they can act as false neurotransmitters within the GABAergic system.[4] Specifically, the (R)-enantiomer of 4-aminopentanoic acid demonstrated greater uptake into cerebral synaptosomes and a more pronounced effect on endogenous GABA levels compared to the (S)-enantiomer.[4] Both enantiomers exhibited weak agonist or antagonist activity at various GABA receptor subtypes.[4]

Given these findings, it is plausible that the enantiomers of this compound may also interact with GABA receptors (GABAA, GABAB, and GABAC), which are crucial ligand-gated ion channels and G-protein coupled receptors, respectively, that mediate inhibitory neurotransmission in the central nervous system. The stereochemistry at the C3 position would likely influence the binding affinity and functional activity at these receptors.

A hypothetical signaling pathway illustrating the potential interaction of a this compound enantiomer with a GABAA receptor is presented below.

Caption: Hypothetical GABAergic signaling pathway.

Experimental Protocols

Due to the lack of specific published studies, detailed experimental protocols for the synthesis, resolution, and biological evaluation of the enantiomers of this compound cannot be provided at this time. Researchers interested in investigating these compounds would need to adapt existing methodologies for β-amino acids.

Conclusion and Future Directions

The enantiomers of this compound represent a significant unexplored area in medicinal chemistry and pharmacology. While their basic physicochemical properties can be estimated, there is a critical need for empirical studies to determine their precise characteristics. The development and publication of robust enantioselective synthetic routes or efficient chiral resolution protocols are paramount for enabling further research.

Future investigations should focus on:

-

Enantioselective Synthesis and Resolution: Developing and detailing specific, high-yield methods to obtain enantiomerically pure (R)- and (S)-3-aminopentanoic acid.

-

Pharmacological Profiling: Systematically evaluating the binding affinities and functional activities of each enantiomer at a panel of CNS receptors, with a primary focus on GABA receptor subtypes.

-

In Vitro and In Vivo Studies: Assessing the effects of each enantiomer in cellular and animal models of neurological and psychiatric disorders to elucidate their therapeutic potential and toxicological profiles.

A thorough investigation into the distinct properties of the enantiomers of this compound holds the potential to uncover novel therapeutic agents with improved efficacy and safety profiles for the treatment of a range of CNS disorders. The current knowledge gap presents a clear opportunity for significant contributions to the fields of drug discovery and neuroscience.

References

- 1. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 4. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopentanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Non-Proteinogenic Beta-Amino Acid

Abstract

3-Aminopentanoic acid is a non-proteinogenic beta-amino acid, a class of molecules gaining increasing attention in medicinal chemistry and drug development. Their inherent structural differences from their alpha-amino acid counterparts can impart unique pharmacological properties, including enhanced metabolic stability and the ability to form novel secondary structures in peptides. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, potential synthetic routes, and likely biological targets. In the absence of extensive specific data for this molecule, this document also presents detailed, representative experimental protocols for its synthesis and biological evaluation, providing a foundational framework for researchers.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome.[1] NPAAs, particularly beta-amino acids, are of significant interest in drug discovery. The shift of the amino group to the beta-carbon introduces a level of conformational flexibility and resistance to proteolytic degradation not seen in alpha-amino acids.[1] This makes them valuable building blocks for peptidomimetics and other novel therapeutic agents. This compound, with its simple alkyl side chain, serves as a fundamental scaffold in this class. Understanding its synthesis, properties, and potential biological interactions is a key step toward unlocking the therapeutic potential of more complex beta-amino acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 18664-78-3 | [2] |

| SMILES | CCC(CC(=O)O)N | [2] |

| XLogP3 | 0.02 | [3] |

| Polar Surface Area | 63.32 Ų | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Synthesis of this compound

Below is a representative experimental protocol for the synthesis of a beta-amino acid using a Hofmann rearrangement, which could be adapted for this compound starting from pentanedioic acid monoamide.

Representative Experimental Protocol: Synthesis of a β-Amino Acid via Hofmann Rearrangement

Materials:

-

Pentanedioic acid monoamide (or appropriate precursor)

-

Bromine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

pH paper or meter

-

Rotary evaporator

Procedure:

-

Preparation of the N-bromoamide: In a round-bottom flask, dissolve the starting amide in a solution of NaOH in water at 0°C. While stirring vigorously, slowly add a stoichiometric amount of bromine, maintaining the temperature below 10°C. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

Rearrangement to the Isocyanate: To the cold solution of the N-bromoamide, add a concentrated solution of NaOH. Heat the mixture to 70-80°C to induce the Hofmann rearrangement. The reaction progress can be monitored by the disappearance of the N-bromoamide.

-

Hydrolysis to the Amine: Continue heating the reaction mixture to hydrolyze the intermediate isocyanate. This step will liberate the primary amine and carbon dioxide.

-

Isolation and Purification: Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 5-6. This will protonate the amine and precipitate any unreacted starting material. Filter the solution. The filtrate, containing the hydrochloride salt of the beta-amino acid, can be concentrated under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathways

As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), this compound is a candidate for interaction with GABA receptors.[13] Furthermore, as an amino acid, it has the potential to influence the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism that responds to amino acid availability.[14][15]

Interaction with GABA Receptors

GABA is the primary inhibitory neurotransmitter in the central nervous system.[13] Its receptors, particularly the GABA-A and GABA-B subtypes, are important drug targets for conditions like anxiety, epilepsy, and insomnia. Beta-amino acids can act as agonists, antagonists, or allosteric modulators of these receptors.

Modulation of the mTOR Signaling Pathway

The mTOR pathway is a critical cellular signaling node that integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to regulate processes like protein synthesis, cell growth, and autophagy.[14][15][16] The availability of amino acids is a key signal for mTORC1 activation.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's biological effects, the following sections provide detailed, representative protocols for assessing its interaction with GABA receptors and its influence on the mTOR signaling pathway.

GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for GABA receptors in brain tissue homogenates.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

[3H]-GABA or other suitable radioligand (e.g., [3H]-muscimol for GABA-A)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

-

Binding Assay: In test tubes, combine the membrane preparation, [3H]-GABA (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

Incubation: Incubate the tubes at 4°C for 20-30 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

mTOR Signaling Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on the mTORC1 signaling pathway in a cell culture model by measuring the phosphorylation of key downstream targets.

Materials:

-

Cell line responsive to amino acid stimulation (e.g., HEK293T, C2C12 myoblasts)

-

Cell culture medium and supplements

-

Amino acid-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency.

-

Amino Acid Starvation: Replace the culture medium with amino acid-free medium and incubate for 1-2 hours to downregulate basal mTORC1 activity.

-

Stimulation: Treat the starved cells with varying concentrations of this compound for a defined period (e.g., 15-60 minutes). Include positive (e.g., complete medium or leucine) and negative (starvation medium) controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been publicly reported. For small, non-proteinogenic amino acids, key pharmacokinetic parameters to consider include absorption (oral bioavailability), distribution (including blood-brain barrier penetration), metabolism, and excretion.[17] Beta-amino acids, when incorporated into peptides, are known to increase resistance to enzymatic degradation, which may translate to a longer half-life for the free amino acid as well.[17]

Table 2 outlines the key pharmacokinetic parameters that would need to be determined for a comprehensive understanding of this compound's in vivo behavior.

| Parameter | Description | Importance |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the effective oral dose. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Dictates the dosing interval. |

| Blood-Brain Barrier Permeability | The ability of the compound to cross from the systemic circulation into the central nervous system. | Crucial for CNS-targeted therapies. |

Conclusion and Future Directions

This compound represents a simple yet intriguing non-proteinogenic beta-amino acid with potential applications in drug discovery. While specific biological and pharmacokinetic data are currently lacking, its structural similarity to endogenous signaling molecules suggests plausible interactions with key pathways such as GABAergic neurotransmission and mTOR signaling. The representative protocols provided in this guide offer a starting point for the systematic investigation of these potential activities.

Future research should focus on:

-

Developing and publishing a robust, scalable synthesis for this compound.

-

Screening the compound against a panel of receptors, with a primary focus on GABA-A and GABA-B receptors, to determine its binding affinity and functional activity.

-

Investigating its effects on the mTOR signaling pathway in various cell types to understand its role in cellular metabolism and growth.

-

Conducting in vivo pharmacokinetic studies in animal models to determine its ADME profile and assess its potential for systemic and CNS delivery.

Elucidating these fundamental properties will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. addictioncenter.com [addictioncenter.com]

- 14. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ab :: Animal Bioscience [animbiosci.org]

- 16. molbiolcell.org [molbiolcell.org]

- 17. researchgate.net [researchgate.net]

physical and chemical properties of 3-Aminopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a molecule of growing interest in various scientific domains, including medicinal chemistry and drug development. Its structural characteristics, differing from the common α-amino acids, impart unique conformational properties to peptides and other molecules into which it is incorporated. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. While some experimental data is limited, a combination of predicted and available information provides a solid foundation for its use.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | Generic supplier data |

| Boiling Point (Predicted) | 230.1 ± 23.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| pKa₁ (Carboxylic Acid) (Predicted) | ~4.0 | Generic prediction for β-amino acids |

| pKa₂ (Amine) (Predicted) | ~10.4 | Generic prediction for β-amino acids |

| XLogP3 | -1.3 | --INVALID-LINK--[1] |

Solubility

As a zwitterionic molecule at physiological pH, this compound is expected to be soluble in water and other polar solvents. Its solubility in non-polar organic solvents is likely to be limited.

Stereoisomers

This compound possesses a chiral center at the third carbon, leading to the existence of two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. These stereoisomers may exhibit different biological activities and are of particular interest in the synthesis of chiral drugs and peptidomimetics.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, established methods for β-amino acids can be readily adapted.

Synthesis of β-Amino Acids: General Approaches

Several synthetic strategies can be employed for the preparation of β-amino acids like this compound. These methods offer routes to both racemic and enantiomerically pure forms.

-

From Michael Addition: A common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the reaction of an amine with a derivative of pent-2-enoic acid.

-

From Malonic Acid and Aldehydes: The reaction of an aldehyde with malonic acid and ammonia (or an amine) in a Knoevenagel-type condensation followed by reduction and decarboxylation can yield β-amino acids.

-

Asymmetric Synthesis: Enantioselective methods are crucial for accessing specific stereoisomers. These can involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions.

Workflow for a Generic Michael Addition Synthesis

References

- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3 | Chemsrc [chemsrc.com]

- 3. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminopentanoic Acid: Structural Analogues and Derivatives as Neuromodulatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminopentanoic acid, its structural analogues, and derivatives, with a focus on their potential as neuromodulatory agents. This compound, a β-amino acid, serves as a scaffold for the development of compounds with diverse pharmacological activities, particularly those targeting the central nervous system. Due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds are of significant interest for the development of novel anticonvulsant, anxiolytic, and analgesic drugs. This document details the synthesis, physicochemical properties, biological activities, and structure-activity relationships of various classes of this compound derivatives. It also provides detailed experimental protocols for their synthesis and biological evaluation, along with graphical representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound is a non-proteinogenic β-amino acid that has garnered considerable attention in the field of medicinal chemistry. Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, makes it a valuable starting point for the design of novel therapeutic agents.[1] The dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3] Consequently, the development of GABA analogues and modulators of the GABAergic system remains a key focus of drug discovery efforts.

This guide explores the landscape of this compound structural analogues and derivatives, covering their synthesis, biological evaluation, and potential therapeutic applications. We will delve into various classes of these compounds, including N-substituted derivatives, C-substituted analogues, esters, amides, and cyclic derivatives. A central focus will be on elucidating the structure-activity relationships (SAR) that govern their pharmacological profiles, providing a rational basis for the design of more potent and selective drug candidates.

Physicochemical Properties of this compound

The fundamental properties of the parent compound, this compound, are essential for understanding the modifications that can be made to its structure to alter its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 18664-78-3 | [4] |

| pKa (predicted) | 4.0 (carboxyl), 10.5 (amino) | |

| LogP (predicted) | -1.5 |

Structural Analogues and Derivatives

The core structure of this compound can be modified at several positions to generate a diverse library of analogues and derivatives with potentially improved pharmacological properties. Key modifications include substitutions at the amino group (N-derivatives), the carbon backbone (C-alkyl and C-aryl derivatives), and the carboxylic acid group (esters and amides), as well as the formation of cyclic structures.

C-Substituted Analogues: The Case of 2-n-propyl-3-aminopentanoic Acid

One of the most clinically relevant classes of GABAergic drugs is derived from the anticonvulsant valproic acid. An amino analogue of valproic acid, 2-n-propyl-3-aminopentanoic acid, has been synthesized and evaluated for its anticonvulsant activity.[5]

| Compound | Structure | Biological Activity | Reference |

| 2-n-propyl-3-aminopentanoic acid |  | Anticonvulsant activity in the subcutaneous pentylenetetrazol (scMet) test. Highly toxic at higher doses. | [5] |

N-Substituted Derivatives

Modification of the amino group of this compound can significantly impact the compound's polarity, ability to cross the blood-brain barrier, and receptor binding affinity. N-acylation, N-alkylation, and N-arylation are common strategies to explore the SAR of this position. For instance, N-acyl derivatives of various amino acids have been synthesized and shown to possess a broad range of biological activities.[3]

Esters and Amides

Conversion of the carboxylic acid moiety to an ester or an amide can alter the pharmacokinetic profile of the parent compound, potentially improving its oral bioavailability and duration of action. These derivatives can also act as prodrugs, releasing the active carboxylic acid in vivo.

Cyclic Analogues

Cyclization of the this compound backbone can lead to conformationally constrained analogues. These rigid structures can provide valuable insights into the bioactive conformation required for receptor binding and can lead to compounds with enhanced selectivity and potency.

Biological Activity and Mechanism of Action

The primary mechanism of action for many this compound derivatives is believed to be the modulation of the GABAergic system. This can occur through several mechanisms:

-

Direct agonism or antagonism at GABA receptors (GABAA and GABAB): Some analogues may directly bind to and activate or block GABA receptors.

-

Modulation of GABA metabolism: Inhibition of enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T), can lead to increased synaptic GABA concentrations.

-

Inhibition of GABA reuptake: Blocking the GABA transporters (GATs) can also increase the synaptic availability of GABA.

The anticonvulsant effects of these compounds are often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test.[6]

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and potential points of intervention for this compound derivatives.

Caption: Schematic of a GABAergic synapse showing potential targets for this compound derivatives.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of the amino group of this compound.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve this compound (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 8 and 10 by the concurrent addition of 1 M NaOH solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.[4][7]

Workflow for GABAA Receptor Binding Assay

Caption: Workflow for a competitive GABAA receptor binding assay.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA

-

Test compounds (this compound derivatives)

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Centrifuge and filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4 °C. Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat the wash step twice. Resuspend the final pellet in binding buffer and store at -70 °C.[4]

-

Binding Assay: On the day of the assay, thaw the membrane preparation and wash twice with binding buffer. In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well), [³H]muscimol (e.g., 5 nM final concentration), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 µM).[4]

-

Incubate the plate at 4 °C for 45 minutes.[4]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

A systematic exploration of the SAR of this compound derivatives is crucial for the rational design of potent and selective neuromodulatory agents. While a comprehensive SAR study for a broad range of this compound derivatives is not yet available in the public domain, some general trends can be inferred from related classes of compounds.

Logical Relationship for SAR Exploration

Caption: Logical framework for exploring the structure-activity relationships of this compound derivatives.

Key areas for SAR exploration include:

-

Stereochemistry at the C3 position: The stereochemistry of the amino group can significantly influence receptor binding and biological activity.

-

Substitution on the carbon backbone: The size, lipophilicity, and electronic properties of substituents on the pentanoic acid chain will impact the overall pharmacological profile.

-

Nature of the N-substituent: The size and nature of the group attached to the nitrogen atom can modulate the compound's ability to interact with the target receptor and its pharmacokinetic properties.

-

Modifications of the carboxylic acid: As discussed, esterification and amidation can be used to create prodrugs with improved properties.

Conclusion

This compound and its structural analogues represent a promising class of compounds for the development of novel neuromodulatory agents. Their structural similarity to GABA provides a strong rationale for their investigation as anticonvulsants, anxiolytics, and other CNS-active drugs. This technical guide has provided an overview of the synthesis, biological activity, and potential mechanisms of action of these compounds. The detailed experimental protocols and graphical representations of workflows and signaling pathways are intended to serve as a valuable resource for researchers in this field. Future work should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship, which will be instrumental in guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 3-Aminopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid. While research on its specific biological activities is limited, its structural similarity to neurotransmitters and other bioactive molecules suggests potential for interaction with various biological targets. This technical guide provides a framework for the comprehensive biological activity screening of this compound. It outlines potential screening strategies, detailed hypothetical experimental protocols, and data presentation formats, drawing parallels from related compounds such as 4-aminopentanoic acid and 5-aminovaleric acid. The included workflows and pathway diagrams, rendered in DOT language, offer a visual representation of the proposed screening cascade and potential mechanisms of action.

Introduction

This compound (PubChem CID: 14731978) is a small molecule whose biological role is not well-defined in publicly available literature.[1] Its isomers and structurally related compounds, however, have demonstrated activity at various biological targets, including receptors and enzymes. For instance, enantiomers of 4-aminopentanoic acid have been shown to act as false GABAergic neurotransmitters.[2] Furthermore, 5-aminovaleric acid is known to be a weak GABA agonist.[3] These findings provide a rationale for investigating the biological activity of this compound, particularly in the context of neuroscience and metabolic regulation.

This guide proposes a systematic approach to screen for the biological activities of this compound, encompassing initial broad-based screening followed by more focused target validation and mechanism of action studies.

Proposed Screening Cascade

A tiered approach is recommended for the biological activity screening of this compound. This allows for a broad initial assessment of activity, followed by more in-depth studies for any identified "hits."

Potential Biological Targets and Activities

Based on the activities of related compounds, the following areas represent promising starting points for screening this compound.

Neurological Activity

Given that isomers of aminopentanoic acid interact with the GABAergic system, a primary focus should be on its potential as a modulator of GABA receptors.[2]

-

GABA Receptor Modulation: Investigate binding and functional activity at both GABAA and GABAB receptors.

-

Other Neurotransmitter Systems: Screen against a panel of receptors for other major neurotransmitters (e.g., glutamate, dopamine, serotonin) to assess selectivity.

Enzymatic Inhibition

Many small molecules exert their effects through enzyme inhibition. A broad screening approach is warranted.

-

Proteases, Kinases, etc.: Utilize commercially available enzyme inhibition panels to identify potential targets.

-

Metabolic Enzymes: Given the role of related compounds in metabolism, enzymes involved in amino acid and fatty acid metabolism could be of interest.[4][5][6]

Data Presentation: Quantitative Screening Results

All quantitative data should be summarized in clear, tabular formats. Below are example tables for presenting hypothetical screening results.

Table 1: Hypothetical GABA Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (μM) | Assay Type |

| GABAA (α1β2γ2) | This compound | > 100 | Radioligand Displacement |

| GABAB | This compound | 50 ± 5 | Radioligand Displacement |

| GABAB | Baclofen (Control) | 0.1 ± 0.02 | Radioligand Displacement |

Table 2: Hypothetical Enzyme Inhibition Profile

| Enzyme Target | This compound IC50 (μM) | Positive Control IC50 (μM) |

| Alanine Aminotransferase | > 200 | L-Cycloserine (50) |

| Fatty Acid Synthase | 75 ± 10 | Orlistat (5) |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are hypothetical, yet standard, protocols that could be employed.

GABA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to GABAB receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at the GABAB receptor.

Materials:

-

Rat brain cortex membranes

-

[3H]-CGP54626 (GABAB antagonist radioligand)

-

This compound

-

Baclofen (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of this compound and baclofen.

-

In a 96-well plate, combine rat brain membranes, [3H]-CGP54626 (at a concentration near its Kd), and varying concentrations of the test compound or control.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters.

-

Wash filters with ice-cold binding buffer.

-

Measure radioactivity of the filters using a scintillation counter.

-

Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay (e.g., Fatty Acid Synthase)

This protocol outlines a method to screen for inhibitory activity against a metabolic enzyme.

Objective: To determine the IC50 of this compound against Fatty Acid Synthase (FASN).

Materials:

-

Purified FASN enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay buffer

-

This compound

-

Orlistat (positive control)

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of this compound and orlistat.

-

In a 96-well plate, add FASN enzyme and the test compound or control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding acetyl-CoA, malonyl-CoA, and NADPH.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.

-

Calculate the initial reaction rates.

-

Plot reaction rates against inhibitor concentration to determine the IC50.

Potential Signaling Pathways

Should this compound show activity at GABAB receptors, it would likely modulate downstream signaling pathways.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests several plausible avenues for investigation. The screening cascade, experimental protocols, and potential signaling pathways outlined in this guide provide a robust framework for elucidating its pharmacological profile. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential in uncovering the therapeutic potential of this compound. Future research should focus on generating empirical data to validate these hypothetical frameworks.

References

- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopentanoic Acid in Metabolomics and Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is an intriguing molecule within the landscape of metabolomics. Unlike its α-amino acid counterparts, the roles of β-amino acids in mammalian metabolism are less defined, presenting both a challenge and an opportunity for researchers. This technical guide provides a comprehensive overview of this compound in the context of metabolomics and pathway analysis, addressing its detection, potential metabolic fate, and the experimental approaches required for its study. While specific quantitative data and defined metabolic pathways for this compound in human biofluids are not extensively documented in current literature, this guide leverages information on structurally similar β-amino acids, such as β-alanine, to infer potential metabolic routes and analytical strategies.

Data Presentation

Quantitative data for this compound in human metabolomics studies is currently scarce in publicly available literature. However, data for the related isomer, 5-aminopentanoic acid, and general concentration ranges for other amino acids in human plasma and urine can provide a contextual framework for expected concentrations and analytical considerations.

Table 1: Concentration of 5-Aminopentanoic Acid in Human Biofluids

| Analyte | Biofluid | Concentration Range | Notes | Reference(s) |

| 5-Aminopentanoic acid | Urine | Detected, not quantified in all studies. One study reports a mean of 1.1 µM. | Levels can be influenced by gut microbiota and diet. |

Table 2: General Concentration Ranges of Amino Acids in Human Plasma

| Analyte Class | Biofluid | Typical Concentration Range | Notes | Reference(s) |

| Amino Acids | Plasma | µM to low mM | Concentrations vary widely among individual amino acids and are influenced by factors such as age, sex, and health status. | [1][2] |

Experimental Protocols

The quantitative analysis of this compound in biological matrices like plasma or serum typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized approach based on established methods for underivatized amino acid analysis.[3][4][5][6]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion of the pure compounds. For this compound (C5H11NO2, MW: 117.15), the protonated molecule [M+H]+ at m/z 118.1 would be the precursor ion. Product ions would be determined by collision-induced dissociation.

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

-

3. Data Analysis and Quantification

-

Peak areas of the analyte and internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

The concentration of this compound in the plasma samples is determined from the calibration curve.

Pathway Analysis

Specific metabolic and signaling pathways involving this compound are not well-established. However, by examining the metabolism of other β-amino acids, particularly β-alanine, we can propose potential metabolic fates for this compound.

Potential Metabolic Pathways

β-Amino acids in mammals can be catabolized through transamination and subsequent reactions.[7] It is plausible that this compound follows a similar degradation pathway.

-

Transamination: The initial step would likely involve the transfer of the amino group from this compound to an α-keto acid, such as α-ketoglutarate, catalyzed by a transaminase. This would yield 3-oxopentanoic acid and glutamate.

-

Further Metabolism: 3-Oxopentanoic acid could then be further metabolized. For instance, it might undergo decarboxylation or be converted to intermediates that can enter central carbon metabolism, such as the citric acid cycle.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, other amino acids are known to act as signaling molecules, for instance, by activating mTORC1 signaling to regulate cellular growth and glucose homeostasis.[8][9] Given that β-amino acids can exhibit diverse biological activities, it is conceivable that this compound could have signaling roles that are yet to be discovered. Future research, potentially employing techniques like chemical proteomics or high-throughput screening, may elucidate such functions.

Conclusion

This compound represents an understudied metabolite with the potential to contribute to our understanding of human health and disease. While specific data on its concentration in human biofluids and its precise metabolic and signaling roles are currently limited, this guide provides a framework for its investigation. The detailed experimental protocols, based on established methodologies for amino acid analysis, offer a starting point for its quantitative assessment in metabolomics studies. The proposed metabolic pathway, by analogy to other β-amino acids, provides a testable hypothesis for future research. As metabolomics technologies continue to advance in sensitivity and scope, it is anticipated that the biological significance of less abundant and non-canonical amino acids like this compound will become increasingly clear, opening new avenues for drug discovery and development.

References

- 1. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 2. Plasma and serum metabolic analysis of healthy adults shows characteristic profiles by subjects’ sex and age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-amino acids: mammalian metabolism and utility as alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acids-Rab1A-mTORC1 signaling controls whole-body glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acids Control Blood Glucose Levels through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Aminopentanoic Acid in Neurotransmission: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential role of 3-aminopentanoic acid in neurotransmission, with a focus on its putative interactions with GABAergic and glutamatergic systems. Despite its structural similarity to key neurotransmitters, publicly available research on the direct neuropharmacological activity of this compound is limited. This document serves as a roadmap for researchers and drug development professionals by detailing the scientific rationale for its investigation, outlining state-of-the-art experimental protocols to characterize its activity, and providing a framework for data interpretation.

Introduction

This compound, a non-proteinogenic β-amino acid, presents an intriguing subject for neuropharmacological investigation due to its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Furthermore, the broader class of β-amino acids has been shown to possess diverse biological activities, including CNS effects. The potential for this compound to modulate neuronal excitability through interactions with major neurotransmitter systems warrants a thorough and systematic evaluation.

This guide will explore the hypothetical mechanisms of action of this compound, focusing on its potential as a modulator of GABA and glutamate receptors. We will provide detailed methodologies for in vitro and in vivo studies designed to elucidate its binding affinity, efficacy, and functional effects on synaptic transmission.

Rationale for Investigation: Structural Analogy and Precedent

The primary impetus for investigating the role of this compound in neurotransmission stems from its structure and the known activities of related molecules.

-

GABA Analogy: this compound is a structural analog of GABA. The spatial arrangement of its amino and carboxyl groups suggests the potential for interaction with GABA receptors. Structure-activity relationship studies of GABA analogs have demonstrated that modifications to the GABA backbone can result in a range of pharmacological profiles, from agonists to antagonists and allosteric modulators.[1][2]

-

β-Amino Acid Activity: The class of β-amino acids has been a source of pharmacologically active compounds, with applications in the development of peptidomimetics and other therapeutics.[3] Their altered backbone structure can confer resistance to enzymatic degradation, a desirable property for drug candidates.

-

Precedent from 4-Aminopentanoic Acid: A study on the enantiomers of 4-aminopentanoic acid (4-APA), a close structural relative of this compound, revealed weak agonist and antagonist activity at various GABA-A receptor subtypes.[4] Specifically, (S)-4APA showed weak agonist activity at GABA-A α4β3δ and α5β2γ2, and GABA-B B1/B2 receptors, while also acting as a weak antagonist at GABA-A α6β2γ2 receptors. (R)-4APA displayed weak agonist activity at GABA-A α5β2γ2 receptors.[4] This finding strongly suggests that this compound may also possess modulatory activity at GABA receptors.

Hypothesized Signaling Pathways

Based on the structural similarities to GABA, the primary hypothesized signaling pathways for this compound involve the GABAergic system. A secondary, albeit less likely, possibility is an interaction with the glutamatergic system.

Potential Interaction with GABA-A Receptors

This compound could act as an orthosteric or allosteric modulator of GABA-A receptors.

Potential Interaction with Glutamate Receptors

While less probable, the amino acid backbone of this compound could theoretically interact with ionotropic glutamate receptors (iGluRs) such as NMDA or AMPA receptors.

Experimental Protocols

To elucidate the neuropharmacological profile of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro receptor binding and functional assays to ex vivo and in vivo studies.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for GABA-A, GABA-B, and various glutamate receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Source: Commercially available cell lines expressing specific receptor subtypes (e.g., HEK293 cells) or rodent brain tissue (e.g., cortex, hippocampus).

-

Protocol: Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

For GABA-A Receptors:

-

Radioligand: [³H]Muscimol (agonist site) or [³H]Flunitrazepam (benzodiazepine site).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: Incubate a fixed concentration of radioligand and receptor membranes with increasing concentrations of this compound. For non-specific binding, use a high concentration of a known competing ligand (e.g., GABA for the agonist site, diazepam for the benzodiazepine site). Incubate to equilibrium.

-

-

For Glutamate (NMDA) Receptors:

-

Radioligand: [³H]CGP 39653 (competitive antagonist site) or [³H]MK-801 (channel site).

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.

-

Procedure: Similar to the GABA-A assay, using appropriate competing ligands for non-specific binding (e.g., unlabeled CGP 39653 or MK-801).

-

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold assay buffer.

-

Measure radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional effects (agonist, antagonist, or modulator) of this compound on GABA-A and glutamate receptors and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Methodology:

-

Cell Preparation:

-

Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing specific receptor subunit combinations.

-

Alternatively, use primary neuronal cultures (e.g., hippocampal or cortical neurons).

-

-

Two-Electrode Voltage Clamp (for Oocytes) or Patch-Clamp (for Mammalian Cells/Neurons):

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

To test for agonist activity: Apply increasing concentrations of this compound and measure the evoked current.

-

To test for antagonist activity: Co-apply a fixed concentration of a known agonist (e.g., GABA or glutamate) with increasing concentrations of this compound and measure the inhibition of the agonist-evoked current.

-

To test for allosteric modulation: Co-apply a sub-maximal concentration of the agonist with increasing concentrations of this compound and measure the potentiation or inhibition of the agonist-evoked current.

-

-

Data Analysis:

-

Generate concentration-response curves by plotting the normalized current response against the log concentration of this compound.

-

Fit the curves with the Hill equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Hill coefficient.

-

Calculate efficacy as the maximal response induced by this compound relative to a full agonist.

-

In Vivo and Ex Vivo Studies

Objective: To assess the effect of systemic or local administration of this compound on the extracellular levels of GABA and glutamate in specific brain regions.

Methodology:

-

Animal Model: Use adult male rats or mice.

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).

-

Microdialysis Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate. Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: Quantify GABA and glutamate concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to a vehicle control.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Key Neurotransmitter Receptors

| Receptor Subtype | Radioligand | Ki (μM) of this compound |

| GABA-A (α1β2γ2) | [³H]Muscimol | To be determined |

| GABA-B | [³H]CGP54626 | To be determined |

| NMDA (GluN1/GluN2A) | [³H]CGP 39653 | To be determined |

| AMPA (GluA1/2) | [³H]AMPA | To be determined |

Table 2: Hypothetical Functional Potency (EC₅₀/IC₅₀) and Efficacy of this compound

| Receptor Subtype | Functional Assay | EC₅₀/IC₅₀ (μM) | Efficacy (% of full agonist) |

| GABA-A (α1β2γ2) | Agonist-evoked current | To be determined | To be determined |

| GABA-A (α1β2γ2) | Modulation of GABA-evoked current | To be determined | To be determined |

| NMDA (GluN1/GluN2A) | Inhibition of glutamate-evoked current | To be determined | To be determined |

Conclusion

While direct evidence for the role of this compound in neurotransmission is currently lacking in the scientific literature, its structural characteristics and the activity of related compounds provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a systematic approach to characterizing its potential interactions with GABAergic and glutamatergic systems. The successful execution of these studies will provide crucial data for the scientific and drug development communities, potentially uncovering a novel modulator of neuronal function with therapeutic implications.

References

- 1. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopentanoic Acid: An Uncharted Territory in Biomarker Research

Despite a comprehensive search of available scientific literature, 3-aminopentanoic acid remains a largely unexplored molecule in the context of biomarker discovery. Currently, there is a significant lack of specific data to support its role as a potential biomarker for any physiological or pathological state. This in-depth technical guide will summarize the current, limited understanding of this compound and outline the necessary future directions to explore its potential as a clinical tool.

Introduction to this compound